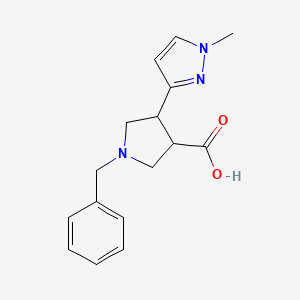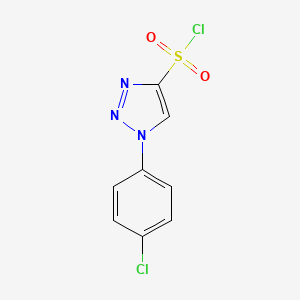
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a 1,2,3-triazole ring substituted with a 4-chlorophenyl group and a sulfonyl chloride group
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic aromatic substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonamide or other reduced derivatives.
Common reagents used in these reactions include amines (for nucleophilic substitution), electrophiles (for aromatic substitution), and reducing agents such as lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: It serves as a versatile intermediate for the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry.
Medicinal chemistry:
Materials science: It can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also features a sulfonyl group and a chlorophenyl group but has a different heterocyclic core (thiadiazole instead of triazole) .
1,2,4-Triazolethiones: These compounds contain a triazole ring with sulfur substitution and have been studied for their antiviral and anti-infective properties .
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H5Cl2N3O2S |
|---|---|
Poids moléculaire |
278.11 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2N3O2S/c9-6-1-3-7(4-2-6)13-5-8(11-12-13)16(10,14)15/h1-5H |
Clé InChI |
QVOPUADLIBWJIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate](/img/structure/B13237839.png)

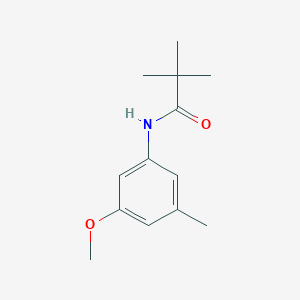

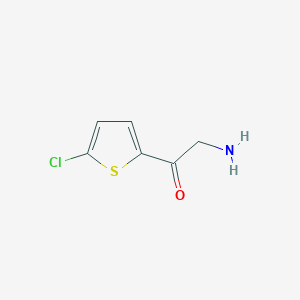
![2-[(Tert-butylamino)methyl]-5-methoxyphenol](/img/structure/B13237878.png)

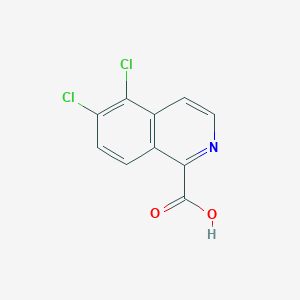
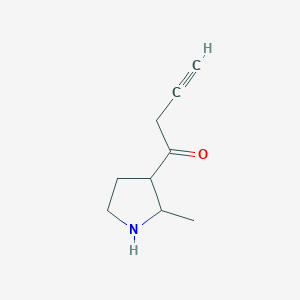
![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
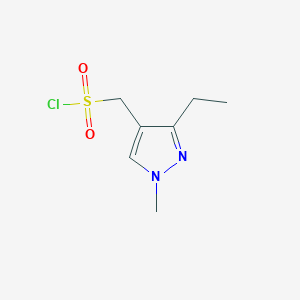
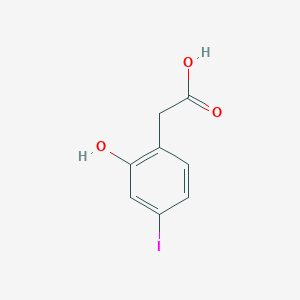
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)
